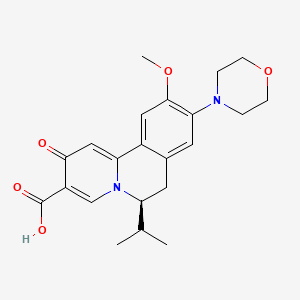
Hbv-IN-44
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-44 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B is a major global health concern, affecting millions of people worldwide and leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load and mitigating the progression of the disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-44 involves multiple steps, starting from readily available starting materials. The process typically includes:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s antiviral activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized to improve efficiency and reduce costs. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques. The industrial production process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antiviral activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetic properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to enhance the compound’s efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with unique properties that may be explored for enhanced antiviral activity or improved pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-44 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model molecule to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the life cycle of HBV and to identify potential targets for antiviral therapy.
Medicine: Clinically, this compound is being explored for its potential to treat chronic hepatitis B infections, with ongoing studies to evaluate its efficacy and safety.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new antiviral drugs, contributing to the pipeline of potential treatments for HBV.
Wirkmechanismus
Hbv-IN-44 exerts its antiviral effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of viral polymerase, an enzyme crucial for the replication of the viral genome. By binding to the active site of the polymerase, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells. Additionally, the compound may interfere with other stages of the viral life cycle, such as viral entry or assembly, further enhancing its antiviral efficacy.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-44 is compared with other antiviral compounds to highlight its unique properties:
Lamivudine: While both this compound and lamivudine inhibit viral polymerase, this compound has shown a higher barrier to resistance, making it a more durable treatment option.
Tenofovir: Compared to tenofovir, this compound exhibits a different mechanism of action, potentially offering complementary effects when used in combination therapy.
Entecavir: this compound and entecavir both target HBV polymerase, but this compound may offer improved pharmacokinetic properties, such as better oral bioavailability.
List of Similar Compounds
- Lamivudine
- Tenofovir
- Entecavir
- Adefovir
- Telbivudine
Eigenschaften
Molekularformel |
C22H26N2O5 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(6S)-10-methoxy-9-morpholin-4-yl-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C22H26N2O5/c1-13(2)17-8-14-9-19(23-4-6-29-7-5-23)21(28-3)10-15(14)18-11-20(25)16(22(26)27)12-24(17)18/h9-13,17H,4-8H2,1-3H3,(H,26,27)/t17-/m0/s1 |
InChI-Schlüssel |
MOZUCSCFCDSORF-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |
Kanonische SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


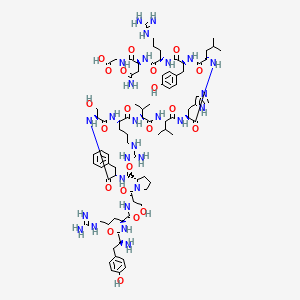

![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
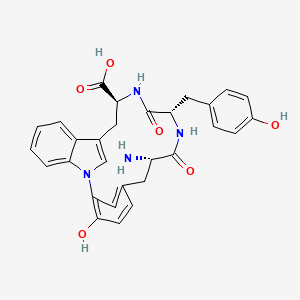

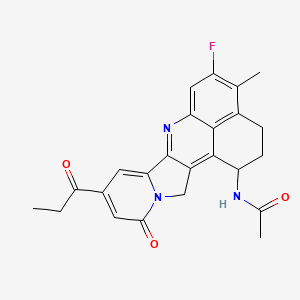
![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
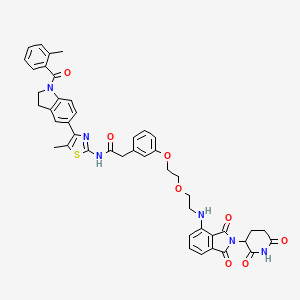
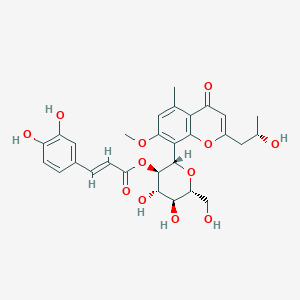
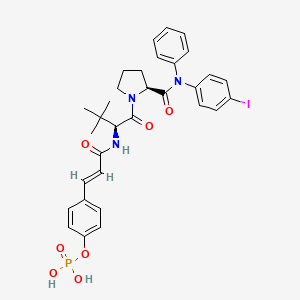

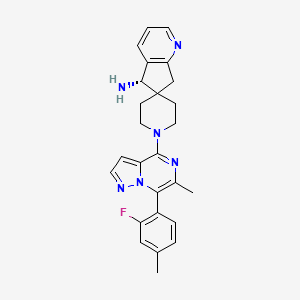
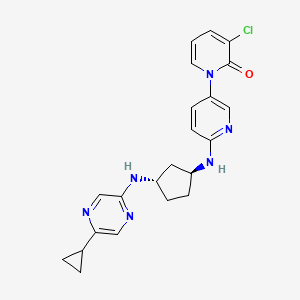
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)
